molecular formula C13H13FN2O2 B1387999 3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1215981-64-8

3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1387999
CAS No.: 1215981-64-8
M. Wt: 248.25 g/mol
InChI Key: VBHRQBGPQYDHGP-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C13H13FN2O2 and its molecular weight is 248.25 g/mol. The purity is usually 95%.
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Biological Activity

3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid, with CAS number 1215981-64-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃FN₂O₂, with a molecular weight of 250.25 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group, which is known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂O₂
Molecular Weight250.25 g/mol
CAS Number1215981-64-8
LogP2.01
Density1.1 ± 0.1 g/cm³
Boiling Point277.9 ± 15.0 °C

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the modulation of enzyme activity and cellular signaling pathways. The presence of the fluorine atom in its structure enhances lipophilicity and may improve binding affinity to target proteins.

In Vitro Studies

Research indicates that compounds similar to this structure exhibit significant inhibitory effects on various enzymes involved in inflammatory processes and cancer progression. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Case Study: Inhibition of CDK Activity
In a study examining the effects of pyrazole derivatives on CDK2 and CDK9, compounds demonstrated IC50 values ranging from 0.36 µM to 1.8 µM, indicating potent inhibitory activity . This suggests that this compound could potentially possess similar inhibitory effects.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazole ring and the propanoic acid moiety significantly affect the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against specific targets due to increased electron deficiency, facilitating stronger interactions with nucleophilic sites on enzymes .

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that it may act as an irritant; however, detailed toxicological studies are necessary to fully understand its safety profile .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-16-8-10(4-7-12(17)18)13(15-16)9-2-5-11(14)6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRQBGPQYDHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.